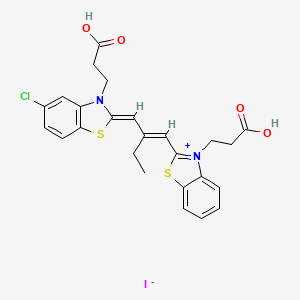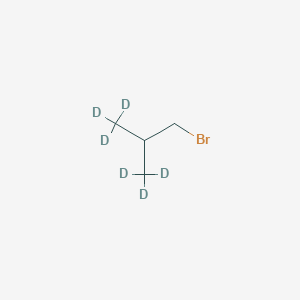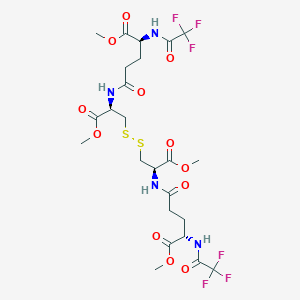
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of trifluoroacetyl (Tfa) groups, methoxy (OMe) groups, and cysteine (Cys) residues, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe typically involves a multi-step process that includes the protection and deprotection of functional groups, as well as the coupling of amino acid residues. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, allowing for the production of significant quantities of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of new derivatives with modified functional groups.
Scientific Research Applications
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl groups can enhance the compound’s binding affinity to these targets, while the cysteine residues can participate in redox reactions or form covalent bonds with target proteins. The methoxy groups may influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Tfa-gGlu(OMe)-Cys(2)-OMe: Similar structure but with a different cysteine residue.
Tfa-gGlu(OMe)-Ser(1)-OMe: Contains serine instead of cysteine.
Tfa-gGlu(OMe)-Cys(1)-OH: Lacks the methoxy group on the cysteine residue.
Uniqueness
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe is unique due to the presence of both trifluoroacetyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H32F6N4O12S2 |
|---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
methyl (2S)-5-[[(2R)-1-methoxy-3-[[(2R)-3-methoxy-2-[[(4S)-5-methoxy-5-oxo-4-[(2,2,2-trifluoroacetyl)amino]pentanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C24H32F6N4O12S2/c1-43-17(37)11(33-21(41)23(25,26)27)5-7-15(35)31-13(19(39)45-3)9-47-48-10-14(20(40)46-4)32-16(36)8-6-12(18(38)44-2)34-22(42)24(28,29)30/h11-14H,5-10H2,1-4H3,(H,31,35)(H,32,36)(H,33,41)(H,34,42)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
UDYHWGWMOFJMBU-XUXIUFHCSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)C(=O)OC)NC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CCC(=O)NC(CSSCC(C(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)C(F)(F)F)C(=O)OC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
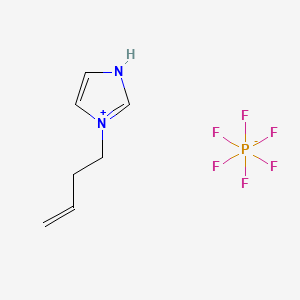

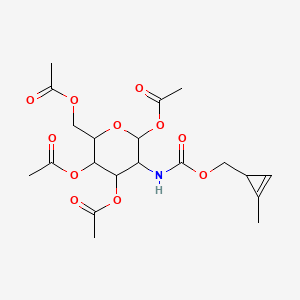
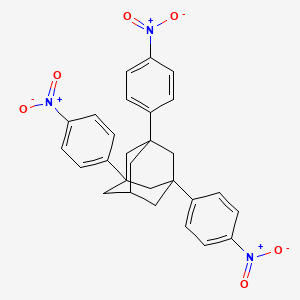
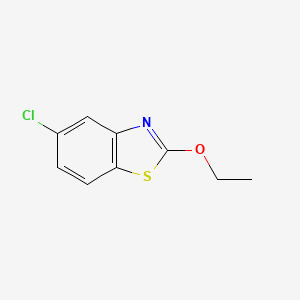
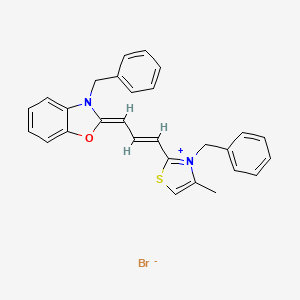
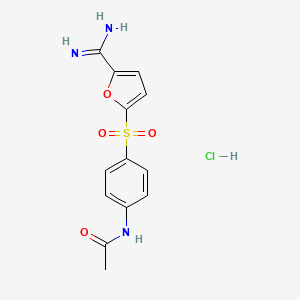
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
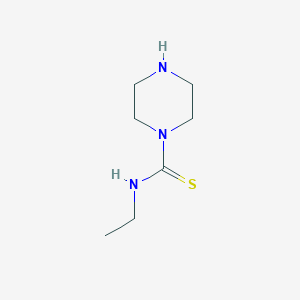
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)

